molecular formula C10H4F2N2 B1649455 6,8-Difluoroquinoline-4-carbonitrile CAS No. 1001906-60-0

6,8-Difluoroquinoline-4-carbonitrile

Cat. No. B1649455
CAS RN: 1001906-60-0
M. Wt: 190.15
InChI Key: OKPAUHYDNGFCRW-UHFFFAOYSA-N
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Description

6,8-Difluoroquinoline-4-carbonitrile is a chemical compound with the molecular formula C10H4F2N2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 6,8-Difluoroquinoline-4-carbonitrile consists of a quinoline core with two fluorine atoms at positions 6 and 8 and a carbonitrile group at position 4 . The molecular weight is 190.15 .


Physical And Chemical Properties Analysis

6,8-Difluoroquinoline-4-carbonitrile is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Medicinal Chemistry Applications

6,8-Difluoroquinoline-4-carbonitrile derivatives have been explored for their potential in inhibiting various kinases, which are crucial in the treatment of cancer. For example, derivatives of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles have shown effectiveness as irreversible inhibitors of EGFR and HER-2 kinases, which play significant roles in cancer progression. One compound, EKB-569, demonstrated excellent oral in vivo activity and is under clinical trials for cancer treatment (Wissner et al., 2003). Similarly, other studies have optimized 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles for enhanced activity against HER-2 and EGFR kinases, leading to compounds with promising biological properties for cancer treatment (Tsou et al., 2005).

Materials Science

The electronic and optical properties of quinoline derivatives are of interest in materials science. For instance, hydroquinoline derivatives have been analyzed for their optoelectronic, nonlinear, and charge transport properties, indicating their potential as efficient multifunctional materials (Irfan et al., 2020). Additionally, 6,7-dimethoxycarbostyrils, closely related to difluoroquinoline-4-carbonitriles, have been synthesized to exhibit high fluorescence quantum yields and solvent- and pH-independent emission maxima, suggesting their use as a fluorescence standard in various applications (Ahvale et al., 2008).

Organic Synthesis and Chemical Sensors

Derivatives of 6,8-difluoroquinoline-4-carbonitrile have been utilized in the synthesis of complex organic molecules and as chemosensors. For example, chemosensors based on tetrahydroquinoline derivatives for the selective recognition of Pd2+ ions have been developed, showing high selectivity and sensitivity, useful for environmental monitoring and analysis (Shally et al., 2020). Moreover, these compounds have facilitated the synthesis of lamellarin derivatives, compounds of interest due to their bioactivity, through novel synthetic pathways (Liermann & Opatz, 2008).

Safety and Hazards

6,8-Difluoroquinoline-4-carbonitrile is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

6,8-difluoroquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F2N2/c11-7-3-8-6(5-13)1-2-14-10(8)9(12)4-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPAUHYDNGFCRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701292063
Record name 6,8-Difluoro-4-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Difluoroquinoline-4-carbonitrile

CAS RN

1001906-60-0
Record name 6,8-Difluoro-4-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001906-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Difluoro-4-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8-difluoroquinoline-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

A mixture of 4-chloro-6,8-difluoroquinoline (APOLLO) (1000 mg, 5.01 mmol), zinc cyanide (1180 mg, 10.0 mmol) and palladium (0) tetrakis(triphenylphosphine)(579 mg, 0.501 mmol) in dry DMF (15 ml) was treated at room temperature with stirring for 12 hours. Then, the reaction was quenched with saturated aqueous sodium bicarbonate solution and ethyl acetate. The organic layer was separated and the crude product was purified by column chromatography on silica gel (ca. 250 g) with hexane-ethyl acetate (3:1) to give the title compound (787 mg, yellow solid). 1H NMR (270 MHz, CDCl3) 5 ppm 7.37-7.50 (1H, m), 7.65-7.75 (1H, m), 7.83-7.90 (1H, m), 9.05-9.10 (1H, m).
Quantity
1000 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1180 mg
Type
catalyst
Reaction Step One
Quantity
579 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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